molecular formula C7H7F3N2 B3102924 N-methyl-6-(trifluoromethyl)pyridin-3-amine CAS No. 1428241-50-2

N-methyl-6-(trifluoromethyl)pyridin-3-amine

Cat. No.: B3102924
CAS No.: 1428241-50-2
M. Wt: 176.14 g/mol
InChI Key: NVGRSBJYVFNRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-6-(trifluoromethyl)pyridin-3-amine is a high-value chemical intermediate designed for advanced pharmaceutical and life science research. This compound features a pyridine core substituted with a methylamino group and a trifluoromethyl group, a motif commonly explored in medicinal chemistry for its potential to modulate the biological activity and metabolic stability of small molecules . Compounds with this specific scaffold are frequently investigated as key building blocks in the discovery and development of novel therapeutic agents. Researchers value this structure for its role in creating potential inhibitors for various biological targets . While the specific mechanism of action for this base compound is undefined, its close structural analogs have demonstrated significant research value in areas such as the treatment of fibrotic diseases and inflammatory airway conditions . Furthermore, similar molecules have been studied in the context of metabolic diseases, acting as potential modulators of targets like diacylglycerol O-acyltransferase 1 . As a versatile synthetic intermediate, it serves as a critical precursor in multi-step organic syntheses, enabling the exploration of new chemical space in drug discovery programs. This product is intended for use by qualified laboratory researchers only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human consumption. Handle with appropriate safety precautions. For comprehensive hazard information, please consult the Safety Data Sheet (SDS).

Properties

IUPAC Name

N-methyl-6-(trifluoromethyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c1-11-5-2-3-6(12-4-5)7(8,9)10/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGRSBJYVFNRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-6-(trifluoromethyl)pyridin-3-amine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the use of trifluoromethylation reactions, where a trifluoromethylating agent is reacted with a pyridine derivative under specific conditions. For instance, the Umemoto reaction and the Balz-Schiemann reaction are often employed for this purpose .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing efficient and cost-effective reagents. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: N-methyl-6-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various functionalized pyridine derivatives .

Mechanism of Action

The mechanism of action of N-methyl-6-(trifluoromethyl)pyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate specific biochemical pathways. This makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Key Features

  • Hydrogen Bonding : The N-methylamine group can participate in hydrogen bonding, though less effectively than primary amines due to steric hindrance from the methyl group.
  • Applications : Pyridine derivatives with trifluoromethyl groups are widely explored in medicinal chemistry for their metabolic stability and bioavailability .

Structural and Electronic Comparisons

Table 1: Structural Features of Key Analogs
Compound Name Substituents (Pyridine Positions) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
6-Methylpyridin-3-amine 6-CH₃, 3-NH₂ C₆H₈N₂ 108.14 Lacks -CF₃ and N-methyl; primary amine
2-Bromo-6-(trifluoromethyl)pyridin-3-amine 2-Br, 6-CF₃, 3-NH₂ C₆H₄BrF₃N₂ 247.01 Bromine at 2-position instead of N-methyl
4-(Trifluoromethyl)pyridin-3-amine 4-CF₃, 3-NH₂ C₆H₅F₃N₂ 176.11 -CF₃ at 4-position instead of 6
6-(Trifluoromethoxy)pyridin-3-amine 6-OCF₃, 3-NH₂ C₆H₅F₃N₂O 178.11 Trifluoromethoxy (-OCF₃) vs. -CF₃
5-Methoxy-6-(trifluoromethyl)pyridin-3-amine 5-OCH₃, 6-CF₃, 3-NH₂ C₇H₇F₃N₂O 192.14 Methoxy at 5-position; primary amine
Electronic Effects
  • N-methyl-6-(trifluoromethyl)pyridin-3-amine : The -CF₃ group at the 6-position directs electron density away from the ring, making the 2- and 4-positions more electrophilic. The N-methyl group reduces hydrogen-bonding capacity compared to primary amines .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Boiling Point (°C) pKa Solubility Trends
This compound Not reported Not reported ~2.5 (estimated) Moderate in organic solvents
6-(Trifluoromethoxy)pyridin-3-amine 31–33 203.3 1.72 Low aqueous solubility
5-Methoxy-6-(trifluoromethyl)pyridin-3-amine Not reported Not reported ~3.0 (estimated) Enhanced by methoxy group
  • Lipophilicity : The N-methyl group in the target compound increases logP compared to primary amines like 6-methylpyridin-3-amine .
  • Acidity : The pKa of the amine group is influenced by electron-withdrawing substituents. For example, 6-(trifluoromethoxy)pyridin-3-amine has a lower pKa (1.72) due to the -OCF₃ group’s stronger electron withdrawal compared to -CF₃ .

Biological Activity

N-Methyl-6-(trifluoromethyl)pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which enhances its lipophilicity and bioavailability. The presence of this group allows for improved interaction with biological targets, making it a candidate for various therapeutic applications.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially altering metabolic pathways.
  • Receptor Modulation : It may interact with various receptors, leading to changes in cellular signaling.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it can induce ROS production, contributing to its anti-cancer properties.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics.

Anticancer Activity

The compound has shown promising anticancer effects in several studies:

  • Cell Line Studies : In vitro studies demonstrated that this compound reduced cell viability in cancer cell lines, including those representing leukemia and breast cancer. IC50 values were found to be in the low micromolar range, indicating potent activity .
Cell LineIC50 (µM)Effect
HG-3 (CLL)0.17 - 2.69Pro-apoptotic effects observed
PGA-1 (CLL)0.35 - 1.97High efficacy with low toxicity

Anti-inflammatory Effects

Studies indicate that this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several case studies highlight the compound's potential:

  • Anticancer Efficacy : A study evaluated the effects of this compound on CLL cell lines, showing significant pro-apoptotic activity with minimal toxicity to healthy cells .
  • Mechanistic Insights : Research into the compound's mechanism revealed that its trifluoromethyl group enhances interactions with biological targets, leading to altered enzyme activity and receptor modulation.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. However, further studies are needed to fully elucidate its safety profile and long-term effects .

Q & A

Basic Research Questions

Q. What are common synthetic routes for N-methyl-6-(trifluoromethyl)pyridin-3-amine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, methylamine can react with a halogenated precursor (e.g., 2-bromo-6-(trifluoromethyl)pyridin-3-amine) in the presence of a base like triethylamine. Reaction conditions may include polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How is this compound characterized for structural confirmation?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm methyl and trifluoromethyl group positions.
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns (e.g., 79^79Br/81^81Br in brominated precursors).
  • HPLC : For purity assessment (>95% by area normalization under reverse-phase conditions) .

Q. What are the recommended storage conditions for this compound?

  • Methodological Answer : Store at 2–8°C in a dark, inert atmosphere (argon or nitrogen) to prevent degradation. Use amber glass vials to minimize light exposure. For long-term stability, lyophilization is advised if the compound is hygroscopic .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., unexpected NMR signals)?

  • Methodological Answer :

Impurity analysis : Use LC-MS to identify byproducts (e.g., residual starting materials or oxidation products).

Isotopic labeling : Synthesize deuterated analogs to confirm peak assignments in complex splitting patterns.

X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry .

Q. What strategies optimize synthetic yield for this compound?

  • Methodological Answer :

  • Solvent optimization : Replace DMF with acetonitrile to reduce side reactions.
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) for coupling steps.
  • Temperature control : Gradual heating (ramp to 80°C over 1 hour) improves selectivity.
  • Scale-up considerations : Use continuous flow reactors for consistent mixing and heat transfer .

Q. How to design bioactivity studies for this compound and its analogs?

  • Methodological Answer :

  • Structural analogs : Synthesize derivatives like 4-chloro-6-(trifluoromethyl)pyridin-3-amine (Catalog# G14740) to compare fungicidal or enzyme-inhibitory activity .
  • Assay design :
  • In vitro enzyme inhibition : Measure IC50_{50} against target enzymes (e.g., kinases) using fluorescence-based assays.
  • Antimicrobial testing : Use microbroth dilution (CLSI guidelines) against Gram-positive/negative strains.
  • Data validation : Cross-check results with computational docking studies (e.g., AutoDock Vina) to correlate activity with binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.